molecular formula C23H22N6O2 B2986298 N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904063-96-2

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2986298
CAS No.: 1904063-96-2
M. Wt: 414.469
InChI Key: GHWJFDSVVYVZPU-UHFFFAOYSA-N
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Description

“N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been shown to possess a broad range of biological activity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by 1H and 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of hydrogen atom at the С-3 carbon atom .


Physical and Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR spectrum and 13C NMR spectrum have been provided .

Mechanism of Action

Target of Action

The compound, N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide, is a member of the imidazo[1,2-a]pyridines class . Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.

Mode of Action

For instance, as a CDK inhibitor, it could block the activity of CDKs, thereby inhibiting cell cycle progression .

Biochemical Pathways

The compound’s interaction with its targets would affect various biochemical pathways. For example, inhibition of CDKs would impact the cell cycle regulation pathway . Modulation of calcium channels could affect numerous pathways involving calcium signaling. Interaction with GABA A receptors would influence the GABAergic signaling pathway .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For example, if it acts as a CDK inhibitor, it could lead to cell cycle arrest, potentially inducing apoptosis in cancer cells .

Properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-16-4-3-7-29-14-20(27-22(16)29)17-5-2-6-18(12-17)26-23(30)19-13-21(25-15-24-19)28-8-10-31-11-9-28/h2-7,12-15H,8-11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWJFDSVVYVZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=NC=N4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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